![molecular formula C18H26N2O5S B2691146 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide CAS No. 1206987-14-5](/img/structure/B2691146.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxins are a group of chemically related compounds that are persistent environmental pollutants (POPs). They are found throughout the world in the environment and they accumulate in the food chain, mainly in the fatty tissue of animals .
Synthesis Analysis
Dioxins are mainly by-products of industrial processes but can also result from natural processes, such as volcanic eruptions and forest fires. They are unwanted by-products of many manufacturing processes including smelting, chlorine bleaching of paper pulp and the manufacture of some herbicides and pesticides .Molecular Structure Analysis
The chemical name for dioxin is 2,3,7,8- tetrachlorodibenzo para dioxin (TCDD). The name dioxins is often used for the family of structurally and chemically related polychlorinated dibenzo para dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Certain dioxin-like polychlorinated biphenyls (PCBs) with similar toxic properties are also included under the term dioxins .Chemical Reactions Analysis
Dioxins are highly stable due to their chemical structure, which makes them resistant to breakdown in the environment .Physical And Chemical Properties Analysis
Dioxins are highly stable and have the ability to be absorbed by fat tissue, where they are then stored in the body. Their half-life in the body is estimated to be 7 to 11 years .Applications De Recherche Scientifique
Electrophysiological Activity in Cardiac Research
N-substituted imidazolylbenzamides or benzene-sulfonamides, closely related to the compound , have demonstrated potent electrophysiological activity in vitro, particularly in cardiac Purkinje fiber assays. These compounds show potential as class III electrophysiological agents, indicating the relevance of the compound for cardiac research (Morgan et al., 1990).
Bioactive Compound Synthesis and Enzyme Inhibition
Research has explored the synthesis of ethylated sulfonamides incorporating 1,4-benzodioxane moieties, akin to the specified compound. These synthesized compounds have exhibited significant inhibitory activities against enzymes like lipoxygenase and moderate inhibition of acetylcholinesterase and butyrylcholinesterase. They also demonstrated antibacterial properties, suggesting the potential of related compounds in enzyme inhibition and antimicrobial applications (Irshad et al., 2016).
Radiolabeling for Biological Properties Evaluation
Fluorinated derivatives of WAY 100635, structurally similar to the compound , have been synthesized and radiolabeled for evaluation of biological properties. These studies contribute to understanding the pharmacokinetics and receptor interactions in the brain, indicating potential applications in neuroscientific research and drug development (Lang et al., 1999).
Antimalarial and COVID-19 Drug Development
A study investigating the reactivity of N-(phenylsulfonyl)acetamide derivatives, similar to the compound of interest, found significant antimalarial activity and explored their potential as COVID-19 drugs. This highlights the compound's relevance in developing treatments for infectious diseases (Fahim & Ismael, 2021).
Antibacterial Agent Development
Research focused on N-substituted sulfonamides with a benzodioxane moiety, similar to the compound , revealed potent antibacterial activity against various bacterial strains, suggesting its potential application in creating new antibacterial agents (Abbasi et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(ethylsulfonylamino)methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-2-26(22,23)19-12-13-3-5-14(6-4-13)18(21)20-15-7-8-16-17(11-15)25-10-9-24-16/h7-8,11,13-14,19H,2-6,9-10,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVXLUQJSKFAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2691064.png)
![N-(2-morpholinoethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2691065.png)
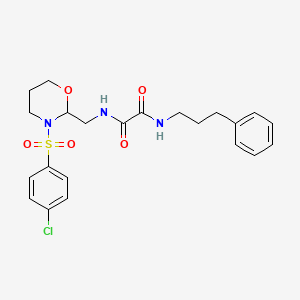

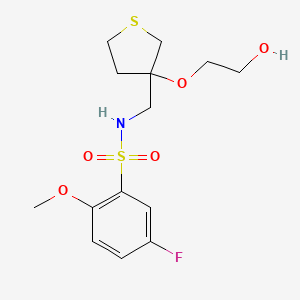
![Tert-butyl N-[(5-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate](/img/structure/B2691073.png)

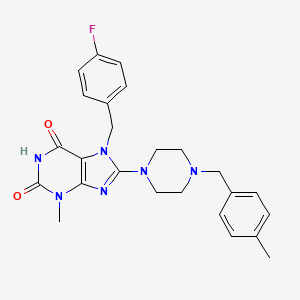
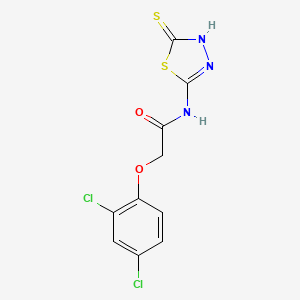
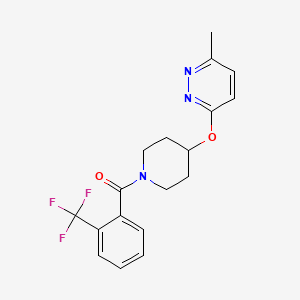
![(E)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide](/img/structure/B2691080.png)
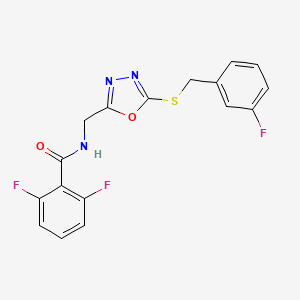
![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2691085.png)
![N-(2,5-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2691086.png)